REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][CH2:9][OH:10])[CH2:6][CH:5]=[CH:4][CH2:3][CH:2]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[O:10]1[C:1]2([CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]2)[CH2:7][CH2:8][CH2:9]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CCC=CC1)CCCO
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the pot immersed in an oil bath
|
Type
|
DISTILLATION
|
Details
|
After about 0.3 hr distillation through a short vacuum
|
Duration
|
0.3 h
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCCC12CC=CCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 105.4 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |